molecular formula C19H21N9O B2879076 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2198167-22-3

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

カタログ番号: B2879076
CAS番号: 2198167-22-3
分子量: 391.439
InChIキー: FXEPDJDCADPPMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one features a pyridazin-3-one core substituted with a 3,5-dimethylpyrazole moiety and an azetidine ring linked to a methylpyrazolo[3,4-d]pyrimidine group.

特性

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-12-6-13(2)28(23-12)16-4-5-17(29)27(24-16)10-14-8-26(9-14)19-15-7-22-25(3)18(15)20-11-21-19/h4-7,11,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEPDJDCADPPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4C=NN5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5OC_{23}H_{27}N_5O with a molecular weight of 389.5 g/mol. The structure features multiple pharmacophores, including pyrazole and pyridazine moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H27N5OC_{23}H_{27}N_5O
Molecular Weight389.5 g/mol
CAS Number2380195-52-6

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of phenylpyrazolo[3,4-d]pyrimidine have shown dual inhibition against EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. These compounds not only inhibit tumor growth but also induce apoptosis in cancer cells and suppress cell migration .

In a specific case study involving a related compound (5i ), it was demonstrated that the compound effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and disrupting cell cycle progression. Molecular docking studies suggested favorable binding interactions with target proteins, indicating a robust mechanism of action .

Antimicrobial Properties

The pyrazole derivatives have also been explored for their antimicrobial activities. A related study highlighted the synthesis of compounds containing pyrazole rings that exhibited potent antifungal and antibacterial properties. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is thought to be mediated through several mechanisms:

  • Inhibition of Kinase Activity : Compounds in this class often target kinases involved in cell signaling pathways critical for cancer progression.
  • Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a key feature of many pyrazole derivatives.
  • Antimicrobial Action : The structural components may interact with bacterial enzymes or disrupt cellular integrity.

Case Study 1: Dual EGFR/VEGFR Inhibition

A study focused on the synthesis of phenylpyrazolo derivatives revealed that certain compounds acted as dual inhibitors of EGFR and VEGFR2. The lead compound showed an IC50 value of 0.3 µM against EGFR and 7.60 µM against VEGFR2, demonstrating significant potential for cancer therapy .

Case Study 2: Antifungal Activity

In another investigation, a structurally similar compound was identified as a potent fungicide. The study detailed its efficacy against various fungal strains, emphasizing its potential application in agricultural settings .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound 50e ():
  • Structure : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one.
  • Key Differences :
    • Core : Pyrido[3,4-d]pyrimidin-4(3H)-one vs. dihydropyridazin-3-one.
    • Substituents : Piperidine (6-membered) vs. azetidine (4-membered).
    • Bioactivity : Piperidine derivatives often exhibit enhanced solubility but lower metabolic stability due to increased flexibility .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ():
  • Structure: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine.
  • Key Differences: Heterocycle: Thienopyrimidine vs. dihydropyridazinone. Electronic Properties: Sulfur in thienopyrimidine enhances π-stacking but may reduce bioavailability due to higher lipophilicity .

Pyrazolo[3,4-b]Pyridine/Pyridinone Derivatives

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():
  • Structure : Pyrazolo[3,4-b]pyridine core with carboxamide and ethyl-methylpyrazole substituents.
  • Key Differences: Core: Non-planar pyridinone vs. planar dihydropyridazinone. Bioactivity: Carboxamide groups facilitate hydrogen bonding with targets like kinases, but may reduce membrane permeability .
6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one ():
  • Structure: Halogenated aniline substituent on pyrazolo[4,3-d]pyrimidinone.
  • Key Differences :
    • Substituents : Dichloroaniline (electron-withdrawing) vs. 3,5-dimethylpyrazole (electron-donating).
    • Metabolism : Halogenated aromatics are prone to dehalogenation, whereas methyl groups improve metabolic stability .

Dihydropyridazinone Derivatives

6-Substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones ():
  • Structure: Pyrazolo[3,4-b]pyrazinone core with amino acid-derived substituents.
  • Key Differences: Synthetic Route: Amino acid conjugation vs. azetidine-methylene linkage.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 50e () Compound
Molecular Weight ~450–500 (estimated) 395.45 374.4
LogP Moderate (methyl groups) High (trimethylsilyl) High (dichloroaniline)
Metabolic Stability High (azetidine) Moderate (piperidine) Low (halogenated)
Synthetic Yield Not reported 43% Not reported

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。